Uredepa
Description
Classification and Chemical Identity
Uredepa has the chemical formula C7H14N3O3P. Its molecular weight is approximately 219.18 g/mol . nih.govgoogleapis.com The compound is formally known by its IUPAC name, ethyl [bis(aziridin-1-yl)phosphoryl]carbamate, and also by the CAS name ethyl N-[bis(1-aziridinyl)phosphinyl]carbamate. googleapis.comnih.gov It is also recognized by synonyms such as Urdepa, Avinar, AB-100, and NSC-37095. nih.govgoogleapis.com
Chemically, this compound is classified as a phosphoramide. googleapis.com It contains aziridine (B145994) rings, which are three-membered rings containing a nitrogen atom. This structural feature is significant to its classification as an aziridinyl chemosterilant and an ethylenimine compound. googleapis.comgoogleapis.comgoogleapis.com In the context of its biological investigation, it has also been categorized as an antineoplastic alkylating agent. googleapis.com
The chemical identity of this compound can be further described by its unique identifiers and structural representations:
| Property | Value | Source |
| Molecular Formula | C7H14N3O3P | googleapis.comnih.gov |
| Molecular Weight | 219.18 | nih.govgoogleapis.com |
| CAS Registry Number | 302-49-8 | nih.gov |
| PubChem CID | 118892648 | |
| SMILES | CCOC(=O)NP(=O)(N1CC1)N2CC2 | googleapis.com |
| InChIKey | SPDZFJLQFWSJGA-UHFFFAOYSA-N | googleapis.comnih.gov |
| Classification (Chem) | Phosphoramide, Ethylenimine Compound | googleapis.comgoogleapis.com |
| Classification (Bio) | Aziridinyl Chemosterilant, Antineoplastic Alkylating Agent | googleapis.comgoogleapis.comgoogleapis.com |
Based on computational predictions, this compound has an XlogP of -0.3. Predicted collision cross-section values for various adducts have also been calculated.
Historical Context of Research and Development
Research into compounds like this compound emerged in the context of exploring chemicals with specific biological activities, particularly those affecting cell reproduction and growth. As an aziridinyl compound, this compound belongs to a class of agents that were investigated for their potential as chemosterilants and as antineoplastic agents. googleapis.comgoogleapis.comgoogleapis.com
Early research often involved the synthesis and evaluation of numerous related compounds to identify those with promising activity. The synonyms AB-100 and NSC-37095 likely represent internal research codes used during the development and testing phases of this compound or related compounds. googleapis.com
Experimental studies involving this compound have included its use as an insect chemosterilant. googleapis.comgoogleapis.com This application aligns with its classification and the broader research efforts in pest control utilizing chemosterilization techniques. Research in this area aimed to induce sterility in insect populations as a method of control. Studies on related chemosterilants, such as apholate (B1665135) and tepa, in insects like the tropical house mosquito (Culex pipiens fatigans) have investigated the effectiveness in inducing sterility and the ability of sterilized males to compete with normal males for mating. This provides a historical context for the type of detailed biological evaluations likely conducted on this compound in this domain.
Beyond its use as a chemosterilant, this compound has also been noted for potential antineoplastic properties. nih.gov Its classification as an antineoplastic alkylating agent googleapis.com suggests that research explored its ability to interact with cellular DNA, a common mechanism for this class of drugs, potentially damaging the DNA and inhibiting cell proliferation. The inclusion of this compound in lists of antineoplastic drugs in patent literature further indicates its consideration in cancer research.
While specific detailed historical research findings directly pertaining to this compound's development are not extensively detailed in the provided snippets beyond its classifications and experimental uses, the context of research into aziridinyl chemosterilants and alkylating antineoplastic agents provides the backdrop for understanding the historical research and development efforts surrounding this compound.
Structure
2D Structure
3D Structure
Properties
CAS No. |
302-49-8 |
|---|---|
Molecular Formula |
C7H14N3O3P |
Molecular Weight |
219.18 g/mol |
IUPAC Name |
ethyl N-[bis(aziridin-1-yl)phosphoryl]carbamate |
InChI |
InChI=1S/C7H14N3O3P/c1-2-13-7(11)8-14(12,9-3-4-9)10-5-6-10/h2-6H2,1H3,(H,8,11,12) |
InChI Key |
SPDZFJLQFWSJGA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NP(=O)(N1CC1)N2CC2 |
Appearance |
White to light yellow crystalline power |
melting_point |
89.0 °C |
Other CAS No. |
302-49-8 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Urdepa, AB 100, AB-100, AB100, Avinar |
Origin of Product |
United States |
Mechanistic Investigations of Uredepa S Biological Activity
Molecular Targets and Interactions
The primary molecular target of Uredepa is deoxyribonucleic acid (DNA). Its interaction with DNA leads to significant disruptions in cellular processes.
DNA Alkylation and Cross-linking
This compound functions as an alkylating agent. Alkylation of DNA involves the covalent attachment of alkyl groups to nucleotide bases nih.govbaseclick.eu. This modification can occur at various sites on the DNA bases, with the N7 position of guanine (B1146940) being a common target for many alkylating agents baseclick.euresearchgate.net. The addition of alkyl groups can alter the normal base pairing and structure of DNA nih.gov.
A key consequence of DNA alkylation by agents like this compound is the formation of cross-links. These cross-links can occur within the same DNA strand (intrastrand) or, more significantly for biological effects, between the two strands of the DNA double helix (interstrand) baseclick.euwikipedia.org. Interstrand cross-links are particularly disruptive because they physically link the two strands, preventing them from separating baseclick.eu. This inability to separate the DNA strands has profound implications for processes that require DNA unwinding, such as replication and transcription baseclick.euwikipedia.org.
The formation of these covalent linkages by alkylating agents like this compound leads to DNA damage nih.gov. This damage can trigger cellular responses, including cell cycle arrest and programmed cell death (apoptosis) patsnap.com.
Inhibition of DNA Synthesis
The DNA damage induced by this compound, particularly through the formation of cross-links, directly impacts DNA synthesis. The presence of alkyl adducts and cross-links on the DNA template can block the progression of DNA polymerases, the enzymes responsible for synthesizing new DNA strands nih.gov. This physical blockage prevents the accurate and efficient replication of the genome wikipedia.org.
The inhibition of DNA synthesis is a critical component of this compound's biological activity. By preventing cells from replicating their DNA, the compound effectively halts cell division baseclick.euresearchgate.net. This is a common mechanism among various agents that interfere with DNA replication or damage DNA googleapis.comgoogle.comepo.org.
Role of Aziridine (B145994) Rings in Biological Reactivity
The aziridine rings present in the structure of this compound are central to its biological reactivity as an alkylating agent semanticscholar.orgnih.gov. Aziridines are three-membered heterocyclic rings containing a nitrogen atom nih.govontosight.ai. These rings are strained and highly reactive, making them susceptible to nucleophilic attack nih.govresearchgate.net.
In biological systems, the nitrogen and oxygen atoms of DNA bases act as nucleophiles baseclick.eu. The strained aziridine rings of this compound can be opened by these nucleophilic sites on the DNA, forming a covalent bond and thus alkylating the DNA nih.gov. This ring-opening reaction is a key step in the process of DNA modification by aziridine-containing compounds. The presence and reactivity of these aziridine rings are directly linked to the ability of this compound to alkylate DNA and subsequently induce cross-links and inhibit DNA synthesis nih.gov.
Preclinical Efficacy Studies of Uredepa
Antineoplastic Activity in In Vitro Models
Based on the available information, detailed research findings specifically on the antineoplastic activity of Uredepa in in vitro models were not extensively described. While aziridine-containing compounds can possess cytotoxic properties due to their alkylating nature, and this compound is an aziridine (B145994) alkylating agent uni.lu, specific data demonstrating this compound's effects on cancer cell lines or other in vitro cancer models were not a primary focus of the search results.
Antineoplastic Activity in In Vivo Models
Chemosterilant Efficacy in Pest Management Models
This compound has been investigated for its efficacy as a chemosterilant in various pest management contexts, particularly concerning insect species. Its ability to induce sterility has been a key area of preclinical research. uni.lumims.com
Fertility Impairment Studies
Studies have demonstrated the fertility impairment effects of this compound in pest species, such as the screwworm fly, Cochliomyia hominivorax. mims.comfishersci.cawikidata.org Research indicates that this compound can induce complete sterility in both male and female screwworm flies. fishersci.cawikidata.org
Data on the dose ranges required to achieve sterility in screwworm flies highlight a difference in susceptibility between sexes. Males transitioned from fertility to sterility over a narrow dose range, specifically 6 to 11 µg per fly. fishersci.cawikidata.org Females, in contrast, required a much wider range of doses, from 5 to 72 µg per fly, to achieve sterility. fishersci.cawikidata.org This suggests that males were approximately 6.5 times more susceptible to this compound-induced sterility than females based on the total dose consumed. fishersci.cawikidata.org
An example of dose-response data observed in screwworm flies is presented below, illustrating the differing susceptibility between males and females:
| Sex | Dose Range for Sterility (µ g/fly ) | Relative Susceptibility (vs. Female) |
| Male | 6 - 11 | ~6.5x Higher |
| Female | 5 - 72 | 1x |
Behavioral and Competitive Fitness Assessments
For the successful application of chemosterilants in sterile insect technique programs, it is crucial that sterilized insects remain competitive with their wild counterparts for mating. Studies involving this compound and other chemosterilants have included assessments of the behavioral and competitive fitness of sterilized insects. fishersci.cagoogleapis.comnih.gov While specific detailed data on this compound's impact on the competitive fitness of sterilized insects were not extensively provided in the search results, the broader context of chemosterilant research, where this compound is mentioned alongside compounds like thiotepa, metepa, tepa, and apholate (B1665135), indicates that maintaining male competitiveness is a significant consideration in these studies. mims.comfishersci.canih.gov For instance, studies with thiotepa, another chemosterilant, have shown that sterilized males can remain competitive. fishersci.canih.gov
Dose-Response Relationship Analysis
The dose-response relationship of this compound in inducing sterility has been analyzed, particularly in the context of pest control. As noted in fertility impairment studies, the transition from fertility to sterility in screwworm flies occurs over specific dose ranges, with males exhibiting a narrower range and higher susceptibility compared to females. fishersci.cawikidata.org
The data presented in Section 3.3.1 (Fertility Impairment Studies) directly reflects the dose-response relationship observed in screwworm flies treated with this compound. The distinct dose ranges required for sterilization in each sex underscore the importance of dose optimization for effective pest management strategies utilizing this compound as a chemosterilant.
Influence of Co-administered Agents on Efficacy
The efficacy of this compound as a chemosterilant can be influenced by other factors or co-administered agents. Research on screwworm flies demonstrated that the activity of substerilizing concentrations of this compound was significantly enhanced by pre-treatment starvation. fishersci.cawikidata.org Starvation for 24 hours or more prior to this compound administration was found to induce complete sterility in both male and female screwworm flies, even at concentrations that would otherwise be substerilizing. fishersci.cawikidata.org This finding highlights that physiological conditions, such as nutritional status, can play a role in modulating the effectiveness of this compound as a chemosterilant.
Below is a summary of the influence of pre-treatment starvation on this compound efficacy:
| Pre-treatment Condition | This compound Concentration | Observed Efficacy |
| No Starvation | Substerilizing | Partial or no sterility |
| Starvation (≥ 24 hours) | Substerilizing | Complete sterility in both sexes fishersci.cawikidata.org |
Advanced Pharmacological Research of Uredepa
Structure-Activity Relationship (SAR) Studies for Optimized Biological Potency
Specific detailed structure-activity relationship studies focused solely on Uredepa and modifications to its chemical structure to optimize a particular biological potency were not extensively found in the search results. While the concept of SAR is a fundamental aspect of chemical biology and drug discovery, and general SAR studies on other urea (B33335) or thiourea (B124793) derivatives exist fishersci.firsc.orgnih.govmdpi.commedchemexpress.cn, research specifically detailing how alterations to the ethyl carbamate (B1207046) or the bis(aziridin-1-yl)phosphoryl core of this compound affect its biological activity (such as insect sterilization or potential antineoplastic effects) was not available to provide a thorough analysis for this section. The available information notes this compound's activity as an insect chemosterilant and mentions studies on the quantity ingested related to sterility nih.gov, but this does not constitute a detailed SAR study based on structural variations of the this compound molecule.
Analogue Development and Evaluation
Research specifically on the systematic development and evaluation of a series of this compound analogues is not comprehensively detailed in the provided search results.
Design and Synthesis of this compound Analogues
Comparative Biological Activity of Analogues
Limited information was found regarding the comparative biological activity of this compound analogues. The mention of Tepa and its ethyl ester analogue (this compound) indicates they both caused a high degree of sterility in insects. researchgate.net However, a detailed comparative analysis of the potency, efficacy, or spectrum of activity across a series of systematically designed this compound analogues was not present in the search results. Therefore, a data table illustrating comparative biological activity could not be generated based on the available information.
Clinical Translation and Evaluation of Uredepa
Early Phase Clinical Trials (Phase I and I/II)
Early phase clinical trials, specifically Phase I and Phase I/II studies, are crucial steps in the evaluation of a new therapeutic agent. Phase I trials typically focus on assessing the safety and tolerability of a drug in humans and determining the appropriate dose cancer.govcancer.orggardp.org. Phase II trials aim to evaluate the efficacy of the drug in a specific patient population with a particular disease, while also continuing to monitor safety cancer.govcancer.orggardp.org. Some studies may combine aspects of both phases into a Phase I/II design gardp.orggoogleapis.com.
While Uredepa has been mentioned in contexts related to antineoplastic agents and in lists alongside compounds undergoing Phase I/II evaluation google.comgoogleapis.comjustia.comgoogleapis.com, specific data detailing the design, patient cohorts, or outcomes of Phase I or Phase I/II clinical trials conducted with this compound were not identified in the search results.
Exploratory Efficacy in Human Malignancies
Exploratory efficacy evaluations in early phase trials aim to gain initial insights into a drug's potential therapeutic effect against specific types of cancer nih.govurotoday.com. This often involves assessing tumor response in patients with advanced malignancies for whom standard therapies have been ineffective cancer.gov.
Information regarding the specific human malignancies in which this compound's efficacy has been explored in clinical trials, or detailed findings from such exploratory studies, including response rates or other measures of anti-tumor activity, were not available in the provided search results. While this compound was mentioned in relation to fibroblasts in epithelial-derived human malignancies googleapis.com, this did not include specific clinical trial data or efficacy outcomes for this compound.
Considerations for Future Clinical Development
The considerations for the future clinical development of a compound are guided by the data gathered in early phase trials, preclinical studies, and the understanding of the drug's mechanism of action nih.gov. These considerations typically involve refining the clinical trial design, selecting appropriate patient populations, and identifying the disease types where the drug is most likely to demonstrate a favorable risk-benefit profile nih.govnih.gov.
Based on the available information, specific considerations for the future clinical development pathway of this compound, beyond its identification as an antineoplastic agent, were not detailed in the search results.
Mechanisms of Resistance to Uredepa
Cellular and Molecular Resistance Pathways
General mechanisms of cellular and molecular resistance to alkylating agents and other drugs include reduced intracellular drug accumulation, increased detoxification of the drug, alterations in the drug target, and enhanced DNA repair mechanisms. While these general pathways are well-established in the context of drug resistance, their specific involvement and significance in mediating resistance to Uredepa are not clearly defined in the consulted literature.
Drug efflux pumps, such as P-glycoprotein (P-gp, also known as MDR1 or ABCB1), are transmembrane proteins that actively transport a wide range of substrates, including many chemotherapy drugs, out of cells. mdpi.comappliedmicrobiology.org Overexpression or increased activity of these pumps is a significant mechanism of multidrug resistance (MDR) in cancer cells, leading to reduced intracellular drug concentrations and diminished therapeutic efficacy. mdpi.com While P-glycoprotein is a major factor in multidrug resistance, the specific extent to which it contributes to resistance against this compound is not detailed in the available information.
Alkylating agents like this compound exert their cytotoxic effects primarily by damaging DNA, leading to the formation of adducts and cross-links that interfere with DNA replication and transcription. Cells possess sophisticated DNA repair mechanisms to counteract such damage, including nucleotide excision repair (NER), base excision repair (BER), mismatch repair (MMR), and homologous recombination (HR). Upregulation or increased efficiency of these DNA repair pathways in cancer cells can lead to increased tolerance to DNA-damaging agents, thereby contributing to drug resistance. Although enhanced DNA repair is a known mechanism of resistance to alkylating agents, specific studies quantifying or detailing the role of particular DNA repair pathways in this compound resistance were not found in the provided search results.
Toxicological Profiles and Safety Considerations of Uredepa
In Vivo Toxicity Assessments (e.g., in insect models)
In vivo studies have been conducted to evaluate the toxicity of Uredepa, primarily in insect models, given its historical context as a chemosterilant. Research involving adult screw-worm flies, Cochliomyia hominivorax, examined the effects of this compound administered topically and orally. oup.com Oral administration was found to be significantly more active than topical application in inducing antifertility effects. oup.com
Studies also investigated the effect of this compound treatment at different ages of the flies and the duration of sterility. oup.com Flies of both sexes up to 7 days old were effectively sterilized by this compound, and males remained infertile for their entire lifespan after treatment. oup.com Furthermore, inseminated females could be rendered sterile even after they had already deposited fertile eggs. oup.com
Combinations of this compound with other substances were also explored. Oral administration of 0.1% this compound along with a folic acid antagonist was as effective in causing female sterility as 1% this compound alone, and this combination improved the survival rate of treated females. oup.com This indicates potential interactions that could influence the toxicological outcome.
The effect of different administration methods and concentrations on sterility was also detailed. oup.com When offered orally at 0.05% in a single dose, this compound caused incomplete sterility, whereas the same total amount divided into five equal daily doses resulted in complete sterility. oup.com
While specific detailed quantitative toxicity data (like LD50 values) from these insect studies were not extensively provided in the search results, the qualitative findings highlight that this compound can induce sterility in insects with relatively low acute mortality at effective doses, but may have sublethal effects impacting mating competitiveness. oup.com
Data from an insect model study on Cochliomyia hominivorax using oral administration of this compound:
| Treatment Group | Observed Effect |
| 1% this compound (oral) | Sterilized either sex with little toxicity; reduced male mating competitiveness. oup.com |
| 0.1% this compound (oral) + Folic Acid Antagonist | Effective female sterility; improved female survival. oup.com |
| 0.05% this compound (oral, single dose) | Incomplete sterility. oup.com |
| 0.05% this compound (oral, 5 daily doses) | Complete sterility. oup.com |
Potential for Off-Target Effects
This compound belongs to a class of compounds known as phosphorotriamidate alkylating agents, which also includes other compounds investigated as antineoplastic agents. nih.gov Alkylating agents function by adding an alkyl group to DNA, which can interfere with DNA replication and transcription, leading to cell cycle arrest and apoptosis. This mechanism is not necessarily specific to target organisms and can potentially affect non-target cells and organisms.
The aziridine (B145994) rings present in the structure of this compound are reactive groups that can participate in alkylation reactions. The presence of such reactive moieties raises the potential for this compound to interact with various biological molecules beyond its intended targets, including DNA, proteins, and other cellular components in non-target species.
While the provided search results primarily focus on this compound's effects in insect models as a chemosterilant, the general understanding of alkylating agents suggests a potential for broader biological interactions. nih.gov The degree and nature of off-target effects would depend on factors such as exposure levels, metabolic pathways in different organisms, and the reactivity of this compound with specific biomolecules in non-target systems.
Future Directions and Emerging Research Avenues for Uredepa
Integration with Combination Therapies
Emerging research is investigating the potential of Uredepa in combination therapy regimens, particularly in the context of cancer treatment. This compound has been listed among other alkylating agents considered for use alongside novel therapeutic agents such as HDAC8 inhibitors and selective androgen receptor modulators (SARMs) google.comgoogle.com. This approach aims to achieve synergistic or additive effects, potentially improving efficacy and overcoming resistance mechanisms.
Another significant area of exploration involves the use of this compound as a cytotoxic payload in antibody-drug conjugates (ADCs). This strategy allows for targeted delivery of the potent alkylating agent directly to cancer cells expressing specific antigens, thereby potentially reducing systemic toxicity and enhancing therapeutic index google.comgoogle.com. Research in this domain focuses on identifying suitable antibodies and developing stable linker technologies to ensure efficient drug delivery and release at the target site google.com.
While less extensively detailed in recent findings, this compound has also been mentioned in the context of combination therapy for HIV treatment, including potential combinations with agents like AZT cancer.gov. This suggests a broader historical or exploratory interest in its use beyond oncology.
Novel Delivery Systems for Enhanced Therapeutic Index
Efforts to improve the delivery of this compound are underway, focusing on novel systems designed to enhance its therapeutic index by improving targeting, controlling release, and potentially reducing exposure to healthy tissues. This compound has been identified as a candidate drug for incorporation into various advanced delivery platforms.
These platforms include transdermal drug delivery systems, which could offer a non-invasive route of administration and sustained release googleapis.comscribd.com. Additionally, research into nanochannel devices and polymeric nanoparticles is considering this compound as a potential therapeutic agent to be delivered nasa.govgoogle.comgoogleapis.com. Polymeric nanoparticles, for instance, can be engineered to encapsulate the drug, control its release rate, and incorporate targeting moieties for specific cell or tissue delivery google.comgoogleapis.com. The development of such systems requires careful consideration of drug loading, particle size, stability, and biocompatibility to ensure effective and safe delivery google.com.
Repurposing and New Therapeutic Indications
While historically associated with its use as an alkylating agent, primarily in cancer therapy, the biological activity of this compound, particularly linked to its aziridine (B145994) rings, suggests potential for exploring new therapeutic indications solubilityofthings.com. The inclusion of this compound in lists of drugs considered for various delivery systems, some of which are discussed in broader therapeutic contexts beyond oncology (e.g., transdermal systems for various drugs googleapis.com), hints at the possibility of repurposing efforts. Although specific detailed research findings on repurposing this compound for entirely new indications are not prominently highlighted in recent literature, the ongoing investigation into its fundamental biological interactions could uncover novel applications solubilityofthings.com. The potential to interact with various biological targets due to its chemical structure makes it a compound of interest for broader pharmacological screening solubilityofthings.com.
Advanced Methodologies for Compound Synthesis and Derivatization
The synthesis of this compound involves complex chemical reactions requiring precise control solubilityofthings.com. Future research in this area is likely to focus on developing more efficient, cost-effective, and scalable synthetic routes. Advances in general phosphorus chemistry, such as palladium-catalyzed phosphonation, could offer new methodologies applicable to the synthesis and derivatization of this compound and related organophosphorus compounds researchgate.net.
Furthermore, derivatization plays a crucial role in the development of this compound-based therapeutics, particularly for creating conjugates like ADCs google.comgoogle.com. Research is ongoing to develop stable linkers and conjugation strategies that allow this compound to be effectively attached to targeting molecules and released in a controlled manner at the site of action google.com. These advanced synthetic and derivatization methodologies are essential for optimizing the pharmacological properties and expanding the potential applications of this compound.
Q & A
Q. What are the established synthetic pathways for Uredepa, and how do reaction conditions influence yield and purity?
this compound (C₇H₁₄N₃O₃P) is synthesized via a multistep process involving phosphorous oxychloride, ethylenimine, ammonia, and ethyl chloroformate. Critical parameters include temperature control (20–25°C for aminolysis) and stoichiometric ratios to minimize byproducts like ethylenimine oligomers. Post-synthesis purification via recrystallization or column chromatography is recommended to achieve >95% purity .
Q. What standardized assays are used to evaluate this compound’s DNA cross-linking efficacy?
The alkaline comet assay quantifies DNA strand breaks, while HPLC-MS detects covalent adducts (e.g., guanine-uredepa conjugates). In vitro models (e.g., HeLa cells) should pair these with cytotoxicity assays (MTT or clonogenic survival) to distinguish genotoxicity from general cell death .
Q. How does this compound’s mechanism differ from other nitrogen mustards, and what structural features drive specificity?
Unlike mechlorethamine, this compound’s bis-aziridinyl groups enable bifunctional alkylation, forming interstrand DNA cross-links. Its carbamate moiety enhances solubility, reducing nonspecific protein binding. Comparative molecular dynamics simulations (e.g., using AMBER force fields) can map binding affinity variations .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported IC₅₀ values across cell lines?
Discrepancies often arise from assay conditions (e.g., serum concentration affecting drug uptake) or metabolic competency (e.g., cytochrome P450 expression). Standardize protocols using CLSI guidelines and validate with isogenic cell lines (wild-type vs. DNA repair-deficient mutants) to isolate mechanistic variables .
Q. What experimental designs optimize this compound’s in vivo pharmacokinetic-pharmacodynamic (PK-PD) modeling?
Use staggered sampling in rodent models: collect plasma/tissue at 0.5, 2, 6, and 24h post-administration. LC-MS/MS quantifies parent compound and metabolites, while γ-H2AX immunohistochemistry correlates DNA damage with exposure. Nonlinear mixed-effects modeling (NONMEM) accounts for inter-subject variability .
Q. How should researchers address conflicting data on this compound’s mutagenicity vs. antitumor efficacy?
Apply the OECD’s Integrated Approach to Testing and Assessment (IATA): combine in silico toxicity prediction (e.g., QSAR Toolbox), in vitro micronucleus assays, and in vivo transgenic rodent models. Dose-response meta-analyses (e.g., using RevMan) can reconcile discordant findings .
Q. What strategies improve reproducibility in this compound’s combination therapy studies?
Predefine synergistic/additive criteria (e.g., Chou-Talalay Combination Index). Use factorial designs to test drug-sequence effects (e.g., this compound pre-/post-radiotherapy). Publicly share raw datasets (e.g., via Zenodo) to enable independent validation .
Methodological Considerations
Q. How to design a robust structure-activity relationship (SAR) study for this compound analogs?
- Core modifications : Replace aziridine with other electrophilic groups (e.g., epoxides).
- Scaffold hopping : Test carbamate vs. urea backbones.
- Validation : Use molecular docking (AutoDock Vina) and in vitro DNA cross-linking assays. Prioritize compounds with ≥10-fold selectivity over normal fibroblasts .
Q. What statistical methods are appropriate for analyzing this compound’s dose-dependent toxicity thresholds?
Apply benchmark dose (BMD) modeling with PROAST software. Use Akaike Information Criterion (AIC) to compare linear vs. hormetic models. Stratify analyses by species/strain to identify conserved toxicodynamic pathways .
Q. How to integrate multi-omics data (e.g., transcriptomics, metabolomics) in this compound mechanism studies?
Use pathway enrichment tools (GSEA, MetaboAnalyst) to link gene expression changes (RNA-seq) with metabolite shifts (LC-MS). Validate hypotheses via CRISPR-Cas9 knockout of top candidate genes (e.g., XRCC1 for DNA repair) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
